Naphthalene-2-sulfonic acid hydrate

Beschreibung

BenchChem offers high-quality Naphthalene-2-sulfonic acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalene-2-sulfonic acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

naphthalene-2-sulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S.H2O/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGOFWIZZIYCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608124 | |

| Record name | Naphthalene-2-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6036-00-6 | |

| Record name | Naphthalene-2-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Naphthalene-2-Sulfonic Acid Hydrate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of the core physical properties of naphthalene-2-sulfonic acid hydrate, a key intermediate in the chemical and pharmaceutical industries. The document is structured to offer researchers, scientists, and drug development professionals a thorough understanding of the compound's molecular identity, macroscopic physical characteristics, and spectroscopic profile. We will delve into its various hydrated forms, solubility parameters, thermal behavior, and acidic nature. Furthermore, this guide outlines standardized experimental methodologies for property determination, ensuring scientific integrity and reproducibility. The information is consolidated from authoritative chemical databases and peer-reviewed sources to provide a reliable and comprehensive resource.

Introduction to Naphthalene-2-Sulfonic Acid Hydrate

Naphthalene-2-sulfonic acid (C₁₀H₈O₃S) is an aromatic sulfonic acid derived from naphthalene. It is a significant compound, primarily serving as a precursor in the synthesis of dyes, surfactants, and various pharmaceutical agents, including β-naphthol and other intermediates.[1][2][3] The compound is typically available and utilized in its hydrated form, which enhances its stability and handling characteristics.[1] The physical properties of its hydrates are critical for process optimization, formulation development, and quality control.

The sulfonation of naphthalene can yield two isomers: naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid. The formation of the 2-isomer is thermodynamically favored and is achieved by reacting naphthalene with sulfuric acid at elevated temperatures, typically around 160-166 °C.[2][4][5] This process allows the kinetically favored 1-isomer to convert to the more stable 2-isomer.[1] This guide focuses exclusively on the physical properties of the resulting naphthalene-2-sulfonic acid and its hydrates.

Molecular and Chemical Identity

Accurate identification is the foundation of chemical characterization. Naphthalene-2-sulfonic acid hydrate is identified by several key parameters.

Chemical Names and Synonyms:

-

IUPAC Name: Naphthalene-2-sulfonic acid hydrate[6]

-

Common Synonyms: β-Naphthalenesulfonic acid hydrate, 2-Naphthalenesulfonic acid hydrate, Napsylate hydrate[1][7][8]

CAS Numbers: The CAS registry number varies depending on the state of hydration:

Molecular Formula and Weight:

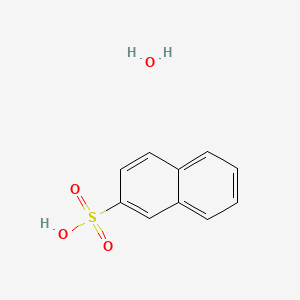

Molecular Structure

The structure consists of a naphthalene bicyclic aromatic ring substituted with a sulfonic acid (-SO₃H) group at the C2 position.

Caption: Molecular structure of Naphthalene-2-sulfonic acid.

Macroscopic Physical Properties

The observable physical properties are crucial for handling, storage, and application.

Data Summary Table:

| Property | Value | Notes | References |

| Appearance | White, off-white, to pale gray/pink crystalline powder or plates. | Color can vary based on purity. | [7][9][13][14] |

| Melting Point | 124 °C (Monohydrate) | Anhydrous form melts at 91 °C; trihydrate at 83 °C. | [1][7][9][15] |

| Boiling Point | ~317.4 °C | This is a rough estimate and decomposition may occur. | [9][16][17] |

| Density | ~1.44 g/cm³ | [9][15][16][17] | |

| pKa | ~0.27 (Predicted) | Extremely strong acid. | [2][16][18] |

| Hygroscopicity | Hygroscopic | Readily absorbs moisture from the air. | [2][16][19] |

Detailed Property Analysis

-

Appearance and Form: Naphthalene-2-sulfonic acid hydrate typically presents as a crystalline solid. It can range from white, leaf-like crystals to an off-white or even pale pink/gray powder, depending on the level of impurities and specific hydrate form.[9][14]

-

Thermal Properties: The melting point is highly dependent on the degree of hydration. The monohydrate is the most commonly cited form with a melting point of 124 °C.[1][7][9] The anhydrous and trihydrate forms have distinct, lower melting points of 91 °C and 83 °C, respectively.[9][17] This variation underscores the importance of controlling hydration for processes sensitive to thermal transitions. The boiling point is estimated to be high, though the compound will likely decompose before boiling under atmospheric pressure.[16]

-

Solubility Profile: The compound is characterized by its high solubility. It is freely soluble in water and also shows good solubility in polar organic solvents like ethanol and ether.[2][3][9][16] This property is attributed to the highly polar sulfonic acid group, which readily forms hydrogen bonds.

-

Acidity (pKa): With a predicted pKa value of approximately 0.27, naphthalene-2-sulfonic acid is an extremely strong acid, comparable to mineral acids.[2][16] This is a critical parameter in its role as a catalyst and in its reactivity, as it will be fully deprotonated in most aqueous and polar solvent systems.

-

Hygroscopicity: The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[16][19] This necessitates storage in tightly sealed containers in a dry, cool, and well-ventilated place to maintain its defined hydration state and prevent clumping.[7][8]

Spectroscopic Properties

Spectroscopic analysis is essential for structural confirmation and quality assessment.

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the key functional groups. The spectrum of naphthalene-2-sulfonic acid will show characteristic absorption bands:

-

O-H Stretch: A broad band typically in the 3200-3600 cm⁻¹ region, indicative of the sulfonic acid hydroxyl group and water of hydration.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Sharp peaks around 1600 cm⁻¹.[20]

-

S=O Asymmetric & Symmetric Stretch: Strong, characteristic peaks for the sulfonyl group, typically found in the 1030-1200 cm⁻¹ range.[20]

-

C-S Stretch: A peak around 692 cm⁻¹.[20]

-

-

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): While detailed public spectra are less common, ¹H NMR, ¹³C NMR, and MS are standard methods for full structural elucidation and purity confirmation.[10][21] The aromatic region of the ¹H NMR spectrum would show a complex splitting pattern corresponding to the seven protons on the substituted naphthalene ring.

Experimental Methodologies

To ensure the trustworthiness of physical property data, standardized protocols must be employed.

Protocol: Melting Point Determination (Capillary Method)

-

Sample Preparation: Finely grind a small amount of the naphthalene-2-sulfonic acid hydrate to a dry powder.

-

Capillary Loading: Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (e.g., ~105 °C for the monohydrate).

-

Observation: Decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For a pure compound, this range should be narrow (< 2 °C).

Protocol: Aqueous Solubility Assessment (Shake-Flask Method)

-

System Preparation: Add an excess amount of naphthalene-2-sulfonic acid hydrate to a known volume of deionized water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand or centrifuge it to separate the undissolved solid from the saturated solution.

-

Sampling: Carefully extract a known volume of the clear, saturated supernatant.

-

Quantification: Determine the concentration of the dissolved solid in the aliquot using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. The result is reported in units like g/L or mg/mL.

Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a newly received sample of naphthalene-2-sulfonic acid hydrate.

Sources

- 1. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]

- 2. Naphthalene-2-sulfonic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Naphthalene-2-sulfonic acid CAS#: 120-18-3 [m.chemicalbook.com]

- 4. Naphthalene-2-sulfonic acid | 120-18-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. NAPHTHALENE-2-SULFONIC ACID HYDRATE | CAS 6036-00-6 [matrix-fine-chemicals.com]

- 7. haihangchem.com [haihangchem.com]

- 8. fishersci.com [fishersci.com]

- 9. chembk.com [chembk.com]

- 10. 2-Naphthalenesulfonic acid | C10H8O3S | CID 8420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. scbt.com [scbt.com]

- 13. CAS 6036-00-6: naphthalene-2-sulfonic acid hydrate [cymitquimica.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. nama-group.com [nama-group.com]

- 16. Cas 120-18-3,Naphthalene-2-sulfonic acid | lookchem [lookchem.com]

- 17. chembk.com [chembk.com]

- 18. reddit.com [reddit.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. Naphthalene-2-sulfonic acid (120-18-3) IR Spectrum [chemicalbook.com]

A-Scientist's-Guide-to-Naphthalene-2-sulfonic-acid-hydrate--Structure--Properties--and-Applications

This technical guide provides an in-depth analysis of naphthalene-2-sulfonic acid hydrate, a critical reagent and intermediate for professionals in research, development, and pharmaceutical sciences. We will explore its fundamental chemical identity, synthesis, applications, and safety protocols, grounding all claims in authoritative data.

1.-Introduction--The-Significance-of-Naphthalene-2-sulfonic-acid

Naphthalene-2-sulfonic acid is an aromatic sulfonic acid derived from naphthalene.[1] While its anhydrous form is a key industrial chemical, the hydrate is frequently encountered in laboratory and pharmaceutical settings due to its stability and ease of handling. Its importance lies in its bifunctional nature—possessing both an aromatic ring system and a strongly acidic sulfonic acid group.[2] This structure makes it a versatile starting material and intermediate for a wide array of chemical syntheses, from the production of dyes and pigments to the creation of complex pharmaceutical molecules.[3][4] For drug development professionals, its derivatives are crucial building blocks for analgesics, antipyretics, and cardiovascular medications.[3]

2.-Chemical-Identity-and-Structure

A clear understanding of a compound's identity is the foundation of all scientific work. Naphthalene-2-sulfonic acid hydrate is characterized by a sulfonic acid group (-SO₃H) attached to the second position (beta-position) of the naphthalene ring.[5][6]

Chemical-Structure

The structure consists of two fused benzene rings forming the naphthalene core. The sulfonic acid group's placement at the 2-position is thermodynamically more stable than its 1-position isomer, a critical factor in its synthesis.[7]

Caption: Synthesis workflow for Naphthalene-2-sulfonic acid.

Self-Validating-Protocol--Laboratory-Scale-Synthesis

This protocol describes a typical synthesis, incorporating purification steps that validate the outcome. [8][9]

-

Reaction Setup: In a flask equipped with a stirrer, gradually add 100g of finely ground naphthalene to 67 mL of concentrated sulfuric acid pre-heated to 100°C. [8]2. Thermodynamic Sulfonation: Heat the reaction mixture to 160-170°C and maintain for several hours (e.g., 12 hours) to ensure the conversion to the thermodynamically favored 2-isomer. [8][9]3. Workup & Isolation: After cooling, pour the mixture into 1 L of water. The product can be isolated as its salt (e.g., sodium or calcium salt) by adding a base like CaO or NaOH solution, which precipitates the less soluble salt. [8][10]4. Purification: The crude salt is filtered and can be recrystallized from water to remove impurities. [8]5. Conversion to Free Acid: The purified salt is dissolved in hot water and treated with a stoichiometric amount of a strong acid (e.g., HCl) to precipitate the Naphthalene-2-sulfonic acid upon cooling. [8]6. Validation: The final product's identity and purity should be confirmed using techniques such as melting point analysis, NMR spectroscopy, and HPLC.

5.-Applications-in-Research-and-Drug-Development

The utility of Naphthalene-2-sulfonic acid hydrate is extensive, primarily serving as a key intermediate. [11]

-

Dye and Pigment Synthesis: It is a foundational precursor for creating various direct, reactive, and azo dyes used in the textile and materials industries. [2][3][4]* Pharmaceutical Intermediates: It is the starting point for synthesizing β-naphthol, β-naphthylaminesulfonic acid, and other derivatives which are building blocks for pharmaceuticals. [3][6][12]Its derivatives have been incorporated into anti-inflammatory and antiviral agents. [2]* Surfactants and Dispersants: Condensation with formaldehyde produces naphthalene sulfonate-formaldehyde condensates (SNFCs), which are highly effective superplasticizers used in concrete mixtures. [5][2]* Agrochemicals: It serves as an intermediate in the production of certain fungicides and herbicides. [3][4]

6.-Safety--Handling--and-Storage

As a strong acid, Naphthalene-2-sulfonic acid is corrosive and requires careful handling.

-

Hazards: The compound causes severe skin burns and serious eye damage. [13][14]It may also cause respiratory irritation if inhaled as a dust. [15][14]* Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield. [13][16]Work should be conducted in a well-ventilated area or a fume hood. [17]* Handling: Avoid contact with skin, eyes, and clothing. [13]Minimize dust generation. [17]Facilities should be equipped with an eyewash station and a safety shower. [13]* Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. [16][18]The material is hygroscopic and should be protected from moisture. [15][16]Store in a designated corrosives area. [13]* In case of Exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek urgent medical attention. [13][14] * Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid. [13] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical aid. [13] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [13][14]

-

7.-Conclusion

Naphthalene-2-sulfonic acid hydrate is a compound of significant industrial and academic importance. Its synthesis is a textbook example of thermodynamic control, yielding a stable and versatile chemical intermediate. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its potential in the synthesis of dyes, agrochemicals, and novel therapeutic agents.

References

-

NAPHTHALENE-2-SULFONIC ACID HYDRATE | CAS 6036-00-6 . (n.d.). Matrix Fine Chemicals. Retrieved January 6, 2026, from [Link]

-

Cas 120-18-3,Naphthalene-2-sulfonic acid - LookChem . (n.d.). LookChem. Retrieved January 6, 2026, from [Link]

-

CAS No : 76530-12-6 | Product Name : Naphthalene-2-sulfonic Acid hydrate . (n.d.). Pharmaffiliates. Retrieved January 6, 2026, from [Link]

-

Naphthalene-2-sulfonic acid - Wikipedia . (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Material Safety Data Sheet - Naphthalene-2-sulfonic acid monohydrate, 95+% . (n.d.). Cole-Parmer. Retrieved January 6, 2026, from [Link]

-

Preparation of 2-naphthalenesulfonic acid . (2019, February 5). PrepChem.com. Retrieved January 6, 2026, from [Link]

- Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids. (n.d.). Google Patents.

-

Naphthalene-2-sulfonic acid--water (1/1) . (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

- Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids. (n.d.). Google Patents.

-

Chemical Properties of naphthalene-2-sulfonic acid . (n.d.). Cheméo. Retrieved January 6, 2026, from [Link]

-

Naphthalene-2-sulfonic acid . (n.d.). Chemdad. Retrieved January 6, 2026, from [Link]

-

2-Naphthalenesulfonic acid | C10H8O3S . (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Naphthalene-2-sulfonic Acid: Properties, Uses, and Sourcing Strategy . (n.d.). LookChem. Retrieved January 6, 2026, from [Link]

Sources

- 1. CAS 6036-00-6: naphthalene-2-sulfonic acid hydrate [cymitquimica.com]

- 2. Buy Naphthalene-2-sulfonic acid | 120-18-3 [smolecule.com]

- 3. chemneo.com [chemneo.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Naphthalenesulfonic acid | C10H8O3S | CID 8420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Naphthalene-2-sulfonic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]

- 8. prepchem.com [prepchem.com]

- 9. EP0047450A1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids - Google Patents [patents.google.com]

- 10. EP0047450B1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids - Google Patents [patents.google.com]

- 11. 2-Naphthalenesulfonic acid (130-13-2) at Nordmann - nordmann.global [nordmann.global]

- 12. Cas 120-18-3,Naphthalene-2-sulfonic acid | lookchem [lookchem.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. echemi.com [echemi.com]

- 18. haihangchem.com [haihangchem.com]

An In-depth Technical Guide to the Solubility of Naphthalene-2-Sulfonic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility of naphthalene-2-sulfonic acid hydrate in water and common laboratory solvents. As a crucial intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals, a thorough understanding of its solubility is paramount for process design, purification, and formulation.[1] This document delves into the physicochemical properties of naphthalene-2-sulfonic acid hydrate, presents available solubility data, and offers a detailed experimental protocol for its determination. The causality behind its solubility behavior is explored through an analysis of molecular structure and solvent interactions.

Introduction to Naphthalene-2-sulfonic Acid Hydrate

Naphthalene-2-sulfonic acid (C₁₀H₈O₃S) is an aromatic sulfonic acid characterized by a naphthalene ring substituted with a sulfonic acid group at the β-position.[1] It is a colorless, water-soluble solid, often available as a monohydrate.[1] The presence of the sulfonic acid group, a strong acid, dominates the physicochemical properties of the molecule, rendering it highly polar.[2]

The industrial significance of naphthalene-2-sulfonic acid lies in its role as a key precursor in the manufacturing of various chemicals, including β-naphthol and aminonaphthalenesulfonic acids, which are essential for the production of azo dyes.[1] In the pharmaceutical industry, sulfonic acids are utilized to form sulfonate salts of active pharmaceutical ingredients (APIs), which can enhance their solubility and stability.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by a delicate balance of intermolecular forces between the solute and the solvent. For naphthalene-2-sulfonic acid hydrate, the following properties are of primary importance:

-

High Polarity: The sulfonic acid group (-SO₃H) is highly polar and capable of forming strong hydrogen bonds. This feature is the primary driver of its solubility in polar solvents.

-

Acidity: Sulfonic acids are strong organic acids, with pKa values often comparable to mineral acids.[2] This acidity leads to ionization in polar protic solvents, further enhancing solubility.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid hydrate form influences the dissolution process.

-

Hydration: The presence of water of hydration in the crystal structure indicates a strong affinity for water molecules.

Solubility Profile of Naphthalene-2-Sulfonic Acid Hydrate

A comprehensive understanding of solubility across a range of solvents is critical for practical applications. The following table summarizes the available qualitative and quantitative solubility data for naphthalene-2-sulfonic acid hydrate.

| Solvent | Chemical Class | Polarity Index | Solubility | Notes |

| Water | Protic | 10.2 | Freely Soluble[3][4] | The high polarity and hydrogen bonding capacity of water make it an excellent solvent. |

| Methanol | Protic Alcohol | 5.1 | Soluble | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor. |

| Ethanol | Protic Alcohol | 4.3 | Soluble[4] | Similar to methanol, but with a slightly lower polarity. |

| Acetone | Aprotic Ketone | 5.1 | Slightly Soluble | Acetone can act as a hydrogen bond acceptor but not a donor. |

| Diethyl Ether | Aprotic Ether | 2.8 | Soluble[4] | The ether oxygen can act as a hydrogen bond acceptor. |

| Dichloromethane | Aprotic Halogenated | 3.1 | Sparingly Soluble | A less polar solvent with limited ability to interact with the highly polar sulfonic acid group. |

Discussion of Solubility Trends:

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The high polarity of naphthalene-2-sulfonic acid hydrate dictates its high solubility in polar protic solvents like water and alcohols. The sulfonic acid group can readily ionize and form strong hydrogen bonds with these solvents.

In polar aprotic solvents such as acetone, the solubility is expected to be lower. While these solvents have a dipole moment, they cannot donate hydrogen bonds, which limits their interaction with the anionic sulfonate group. The solubility in nonpolar solvents is generally poor due to the large disparity in polarity and the inability of nonpolar solvents to solvate the charged species effectively.

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocol is a robust method for determining the solubility of naphthalene-2-sulfonic acid hydrate in a given solvent, based on the principles outlined in the ASTM E1148 standard for measurements of aqueous solubility. This method is designed to be self-validating by ensuring the attainment of equilibrium.

Materials and Equipment

-

Naphthalene-2-sulfonic acid hydrate (analytical grade)

-

Solvent of interest (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with PTFE-lined caps

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer

-

Syringe filters (0.45 µm, solvent-compatible)

Experimental Workflow

The experimental workflow is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of naphthalene-2-sulfonic acid hydrate into a vial. The excess solid should be visually apparent.

-

Add a known volume of the solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for an extended period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

After agitation, allow the vial to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.

-

-

Sampling and Sample Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of naphthalene-2-sulfonic acid hydrate in the solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Construct a calibration curve from the standard solutions and determine the concentration of the diluted sample.

-

-

Calculation and Validation:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in g/L, mg/mL, or mol/L.

-

To ensure that equilibrium was indeed reached, it is recommended to take samples at different time points (e.g., 48 and 72 hours) and verify that the calculated solubility is consistent.

-

Conclusion

The solubility of naphthalene-2-sulfonic acid hydrate is a critical parameter for its effective use in research and industry. Its high polarity, driven by the sulfonic acid group, results in excellent solubility in water and other polar protic solvents. This technical guide has provided a summary of its solubility profile and a detailed, self-validating experimental protocol for its determination. By understanding the principles governing its solubility and employing robust experimental techniques, researchers and professionals can optimize processes involving this versatile chemical compound.

References

-

Wikipedia. (n.d.). Naphthalene-2-sulfonic acid. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Sulfonic acid – Knowledge and References. Retrieved from [Link]

-

ChemBK. (n.d.). Naphthalene-2-sulfonic acid. Retrieved from [Link]

-

Bellevue College. (n.d.). Experiment 2 # Solubility 13. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Naphthalene-2-sulfonic acid monohydrate, 95+%. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Solubilities of 2-naphthalenesulfonic acid monohydrate and sodium 2-naphthalenesulfonate in sulfuric acid solution and their application for preparing sodium 2-naphthalenesulfonate. Retrieved from [Link]

-

BYJU'S. (n.d.). SO3H. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

-

ResearchGate. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. Retrieved from [Link]

-

AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]

-

ResearchGate. (n.d.). Concept of solubility prediction in organic solvents by machine learning. Retrieved from [Link]

-

Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

ScienceLab.com. (2009, June 24). Material Safety Data Sheet - Sodium Poly(naphthaleneformaldehyde) Sulfonate. Retrieved from [Link]

-

LookChem. (n.d.). Cas 120-18-3,Naphthalene-2-sulfonic acid. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The Solubility of SO3 and Sulfuric Acid in Ketones. Retrieved from [Link]

Sources

A Technical Guide to Thermodynamic versus Kinetic Control in Naphthalene Sulfonation

Abstract: The sulfonation of naphthalene is a cornerstone reaction in organic chemistry, serving as a classic textbook example of the principles of kinetic versus thermodynamic control. The ability to selectively synthesize either naphthalene-1-sulfonic acid or naphthalene-2-sulfonic acid by manipulating reaction conditions is of significant industrial importance, particularly in the synthesis of dyes, pharmaceuticals, and polymer additives.[1][2] This in-depth guide provides a comprehensive exploration of the underlying mechanisms, experimental protocols, and practical considerations for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, offering a field-proven perspective on achieving high-selectivity synthesis of the desired isomer.

Foundational Concepts: Kinetic vs. Thermodynamic Control

In a chemical reaction where multiple products can be formed, the product distribution can be governed by two distinct regimes: kinetic control or thermodynamic control.[3] This dichotomy arises when the pathway that forms a product the fastest (the kinetic pathway) does not lead to the most stable product (the thermodynamic product).[3][4]

-

Kinetic Control: At lower temperatures, reactions are typically under kinetic control.[4] The product that forms fastest—the one with the lowest activation energy (Ea)—will be the major product, irrespective of its ultimate stability.[5][6] These conditions favor speed over stability.

-

Thermodynamic Control: At higher temperatures, the system has sufficient energy to overcome the activation barriers for all possible pathways, and the reactions become reversible.[4][7] Under these equilibrating conditions, the product distribution will reflect the thermodynamic stability of the products themselves. The most stable product, even if it forms more slowly, will eventually predominate.[3][6]

The sulfonation of naphthalene is a prime example of this principle because the reaction is reversible, a characteristic not common to all electrophilic aromatic substitutions.[8][9] This reversibility is the key that allows the reaction to be steered towards the thermodynamic product at elevated temperatures.[8]

The Sulfonation of Naphthalene: A Tale of Two Products

The reaction of naphthalene with sulfuric acid yields two primary isomers: naphthalene-1-sulfonic acid (α-naphthalenesulfonic acid) and naphthalene-2-sulfonic acid (β-naphthalenesulfonic acid).[10] The position of the sulfonic acid group is critically determined by the reaction temperature.[10][11]

-

Naphthalene-1-sulfonic acid is the kinetic product , formed more rapidly at lower temperatures.[5][10]

-

Naphthalene-2-sulfonic acid is the thermodynamic product , favored at higher temperatures due to its greater stability.[5][10]

Kinetic Control: Synthesis of Naphthalene-1-Sulfonic Acid (The α-Isomer)

At lower temperatures, typically below 80°C, the sulfonation of naphthalene predominantly yields the 1-sulfonic acid isomer.[7]

Mechanistic Rationale: The Path of Least Resistance

The preference for substitution at the C1 (alpha) position under kinetic control is due to the lower activation energy of the transition state leading to its formation.[8] This is explained by the stability of the intermediate carbocation (arenium ion). When the electrophile (SO₃) attacks the alpha-position, the resulting arenium ion is better stabilized by resonance. It can be described by more resonance structures that preserve the aromaticity of the second, unfused benzene ring compared to the intermediate formed from attack at the C2 (beta) position.[8] This superior stabilization lowers the energy of the transition state, making the reaction faster.[8]

Diagram: Kinetically Controlled Pathway

Caption: Kinetically controlled sulfonation of naphthalene.

Experimental Protocol: Synthesis of Sodium 1-Naphthalenesulfonate

This protocol is adapted from established laboratory procedures.[12]

Materials:

-

Naphthalene (powdered): 50g

-

Concentrated Sulfuric Acid (92-98%): 50 mL

-

Sodium Bicarbonate (NaHCO₃)

-

Sodium Chloride (NaCl)

-

Distilled Water

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and thermometer, add 50g of powdered naphthalene.

-

Sulfonation: While stirring, carefully add 50 mL of concentrated sulfuric acid. Use a water bath to maintain the reaction temperature between 45°C and 60°C.[12] Continue stirring for approximately 4 hours, or until the naphthalene has completely dissolved.[12]

-

Quenching: Pour the reaction mixture into 400 mL of cold water in a large beaker. A small amount of unreacted naphthalene may precipitate and can be removed by filtration.[12]

-

Neutralization & Isolation:

-

Carefully add sodium bicarbonate in small portions to the acidic solution until effervescence ceases, indicating partial neutralization.[12]

-

Heat the solution to boiling.[12]

-

Add approximately 35g of finely powdered sodium chloride to the boiling solution with vigorous stirring. This process, known as "salting out," decreases the solubility of the sodium sulfonate salt.[12]

-

The sodium 1-naphthalenesulfonate will crystallize out of the hot solution.[12]

-

-

Purification: Allow the mixture to cool, then place it in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold, saturated NaCl solution. Dry the product in an oven at 100°C.

Thermodynamic Control: Synthesis of Naphthalene-2-Sulfonic Acid (The β-Isomer)

When the reaction temperature is elevated to 160°C or higher, the major product shifts to the more stable naphthalene-2-sulfonic acid.[7][10]

Mechanistic Rationale: The Quest for Stability

The formation of the 2-isomer is under thermodynamic control.[7] Although the 1-isomer forms faster, it is less stable due to steric hindrance between the bulky sulfonic acid group (-SO₃H) at the C1 position and the hydrogen atom at the C8 position (a peri-interaction).[8][13] The 2-isomer lacks this steric strain and is therefore thermodynamically more stable.[8]

At high temperatures, the sulfonation reaction becomes reversible.[7][8] The kinetically favored 1-isomer forms first but then undergoes desulfonation (reverting to naphthalene) and resulfonation.[7] Over time, this equilibrium process allows the reaction mixture to convert into the more stable, lower-energy 2-isomer, which, once formed, is less likely to revert.[8]

Diagram: Thermodynamically Controlled Pathway with Isomerization

Caption: Thermodynamic control favors the more stable 2-isomer.

Experimental Protocol: Synthesis of Sodium 2-Naphthalenesulfonate

This protocol is based on established laboratory procedures for achieving the thermodynamic product.[12][14]

Materials:

-

Naphthalene (finely ground): 100g

-

Concentrated Sulfuric Acid (d=1.84): 67 mL

-

Calcium Oxide (CaO) or Calcium Carbonate (CaCO₃)

-

Sodium Carbonate (Na₂CO₃)

-

Distilled Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped for mechanical stirring, heat 100g of finely ground naphthalene until it melts (m.p. ~80°C).

-

Sulfonation: Heat the molten naphthalene to 160°C. While stirring vigorously, rapidly add 67 mL of concentrated sulfuric acid.[12][14] Maintain the reaction temperature at 160-170°C for at least 4-12 hours to ensure the reaction reaches equilibrium and favors the thermodynamic product.[14]

-

Quenching and Work-up:

-

After cooling, carefully pour the reaction mixture into 1 liter of water.[14]

-

Heat the diluted solution to boiling and add calcium oxide or calcium carbonate until the solution is alkaline. This precipitates the excess sulfuric acid as calcium sulfate (CaSO₄).[14]

-

Filter the hot mixture to remove the insoluble calcium sulfate.[14]

-

-

Isolation:

-

To the hot filtrate, add a solution of sodium carbonate until no more calcium carbonate precipitates. This converts the soluble calcium naphthalenesulfonate to the sodium salt.[14]

-

Filter off the precipitated calcium carbonate.

-

Evaporate the filtrate until crystals of sodium 2-naphthalenesulfonate begin to appear.[14]

-

-

Purification: Allow the solution to cool slowly, then place in an ice bath to complete crystallization. Collect the product by vacuum filtration. The yield of the sodium salt is typically in the range of 120-140g.[14]

Comparative Analysis and Key Parameters

The choice between the kinetic and thermodynamic product is almost entirely dictated by temperature, which controls the reversibility of the reaction.

| Parameter | Kinetic Control | Thermodynamic Control | Causality |

| Temperature | Low (~40-80°C)[7][10] | High (>150-160°C)[7][10] | High temperature provides the energy needed for the reverse reaction (desulfonation), allowing the system to reach equilibrium and form the most stable product.[4] |

| Major Product | Naphthalene-1-sulfonic acid | Naphthalene-2-sulfonic acid | At low temp, the fastest-forming product dominates. At high temp, the most stable product dominates.[5] |

| Reaction Time | Shorter | Longer | A longer reaction time at high temperature is required to ensure the equilibrium fully shifts to the thermodynamic product.[14] |

| Key Factor | Rate of Formation (Lower Ea)[8] | Product Stability (Lower ΔG)[8] | The α-arenium ion intermediate is more stable, leading to a lower Ea. The β-product is more stable due to less steric hindrance.[8][15] |

Implications in Drug Development and Chemical Synthesis

The selective synthesis of naphthalenesulfonic acid isomers is not merely an academic exercise. These compounds are crucial intermediates.[1]

-

Dye Synthesis: Aminonaphthalenesulfonic acids, derived from the nitration and subsequent reduction of naphthalenesulfonic acids, are precursors to a vast array of azo dyes.[2][16]

-

Pharmaceuticals: The naphthalene scaffold is present in numerous approved drugs. The ability to selectively functionalize the naphthalene ring system is a critical tool for medicinal chemists. For example, naphthalenesulfonic acid derivatives have been investigated for various therapeutic applications.[17]

-

Polymer Chemistry: Naphthalene-2-sulfonic acid is condensed with formaldehyde to produce sulfonated naphthalene formaldehyde condensates, which are widely used as superplasticizers to improve the workability of concrete.[10][16] The linear structure derived from the 2-isomer is more effective for this application.[10]

By understanding and applying the principles of kinetic and thermodynamic control, chemists can efficiently produce the specific isomer required for a given synthetic target, avoiding costly and difficult separation processes.

Conclusion

The sulfonation of naphthalene is a powerful illustration of how fundamental chemical principles directly influence synthetic outcomes. The reaction's unique reversibility allows for a clear switch between kinetic and thermodynamic control simply by adjusting the reaction temperature. Low temperatures favor the faster-forming but less stable naphthalene-1-sulfonic acid, while high temperatures allow the system to equilibrate to the more stable naphthalene-2-sulfonic acid. For professionals in chemical synthesis and drug development, mastering these concepts is essential for the rational design of synthetic routes and the efficient production of high-value chemical intermediates.

References

- Benchchem.

- Quora.

- Filo.

- PrepChem.com. Preparation of 2-naphthalenesulfonic acid. (2019-02-05).

- Filo.

- RSC Publishing.

- Sciencemadness.org.

- Google Patents. WO1991013864A1 - Method for preparing naphthalene sulphonic acids.

- Chemistry Stack Exchange.

- The Catalyst. Kinetic vs. Thermodynamic Control in Organic Reactions.

- Benchchem. An In-depth Technical Guide to the Synthesis Mechanism of Formaldehyde Naphthalene-2-Sulfonic Acid Polymer.

- ACS Publications. Why is 1-Naphthalenesulfonic Acid Less Stable than 2-Naphthalenesulfonic Acid? A Case of Application of Computational Chemistry to College Organic Chemistry. (2025-08-08).

- WordPress.com.

- Wikipedia. Thermodynamic and kinetic reaction control.

- Master Organic Chemistry. Thermodynamic and Kinetic Products. (2012-02-09).

- Reddit. What's the difference between a reaction under kinetic control and one under thermodynamic control, and what is the significance of being able to be under a certain type of control? (2019-11-08).

- ECHEMI.

- Wikipedia. Naphthalene-2-sulfonic acid.

- Guidechem.

- OUCI. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective.

- NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. WO1991013864A1 - Method for preparing naphthalene sulphonic acids - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. quora.com [quora.com]

- 6. reddit.com [reddit.com]

- 7. Sulfonation of naphthalene at 80^{\circ} \mathrm{C} gives almost entirely.. [askfilo.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. echemi.com [echemi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 14. prepchem.com [prepchem.com]

- 15. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]

- 16. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]

- 17. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective [ouci.dntb.gov.ua]

A Technical Guide to the Stability and Degradation of Naphthalene-2-sulfonic Acid Hydrate

Introduction: The Significance of Naphthalene-2-sulfonic Acid in Research and Development

Naphthalene-2-sulfonic acid, a key organosulfur compound, is a cornerstone intermediate in various industrial syntheses, most notably in the production of azo dyes and as a component in the formulation of concrete superplasticizers.[1][2] In the pharmaceutical landscape, its structural motifs and salts (napsylates) are encountered as counter-ions for basic drugs or as crucial intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). Understanding the stability profile of its hydrated form (C₁₀H₈O₃S · xH₂O) is not merely an academic exercise; it is a critical prerequisite for ensuring the quality, safety, and efficacy of end-products. The presence of the hydrate form and its inherent hygroscopic nature adds layers of complexity to its handling and storage.[3]

This guide provides an in-depth analysis of the intrinsic stability of naphthalene-2-sulfonic acid hydrate. We will elucidate its primary degradation pathways under various stress conditions, including thermal, hydrolytic, oxidative, and photolytic pressures. Furthermore, this document offers field-proven, step-by-step protocols for conducting forced degradation studies, essential for developing stability-indicating analytical methods and for predicting potential degradation products. The causality behind each experimental choice is explained, reflecting a synthesis of regulatory expectations and practical, hands-on experience.

Section 1: Intrinsic Stability and Physicochemical Properties

Naphthalene-2-sulfonic acid is the thermodynamically more stable isomer compared to its kinetic counterpart, naphthalene-1-sulfonic acid, a property leveraged during its synthesis at elevated temperatures.[1][4] Under standard storage conditions (cool, dry, well-ventilated), the hydrate is considered stable.[3][5] However, its stability is contingent on avoiding exposure to incompatible materials, such as strong oxidizing agents, and conditions like excess heat and moisture.[5]

The sulfonic acid group imparts high water solubility, a critical factor in its environmental mobility and its behavior in aqueous solutions.[6][7] The stability of naphthalenesulfonates in aqueous solutions has been shown to be dependent on both temperature and pH.[8]

Section 2: Potential Degradation Pathways and Mechanisms

The degradation of naphthalene-2-sulfonic acid hydrate can be triggered by several environmental and process-related factors. The principal pathways involve thermal decomposition, oxidation, and, to a lesser extent, hydrolysis and photolysis.

Thermal Degradation

Thermal stress is a significant factor in the degradation of naphthalenesulfonic acids. While stable at moderate temperatures, studies conducted under geothermal conditions reveal that decomposition becomes pronounced at temperatures exceeding 300°C.[9][10]

The primary thermal degradation pathways are:

-

Desulfonation: The cleavage of the carbon-sulfur bond, leading to the formation of naphthalene and sulfuric acid. This is a common reaction for aryl sulfonic acids when heated in aqueous acid.[11]

-

Disproportionation: At high temperatures (≥ 300°C), the molecule can disproportionate, yielding naphthalene as well as 1- and 2-naphthol.[9]

The relative stability of naphthalenesulfonic acid isomers to thermal stress follows the order: 2-NSA > 2,7-NDS ≈ 2,6-NDS > 1,6-NDS > 1,5-NDS, positioning the 2-isomer as the most thermally robust among its related compounds.[9][12]

Table 1: Summary of Thermal Stability Data for Naphthalenesulfonic Acids

| Compound | Onset of Degradation (°C) | Primary Degradation Products | Reference |

| 2-Naphthalenesulfonic acid (2-NSA) | ~300-380°C | Naphthalene, Naphthols | [9][10] |

| 1,5-Naphthalenedisulfonic acid (1,5-NDS) | ~200-280°C | 1-Naphthalenesulfonic acid, Naphthalene | [9][10][12] |

| 1,6-Naphthalenedisulfonic acid (1,6-NDS) | ~300-330°C | 2-Naphthalenesulfonic acid, Naphthalene | [10][12] |

Oxidative Degradation

The naphthalene ring is susceptible to attack by strong oxidizing agents. This pathway is particularly relevant as it can lead to a complete breakdown of the aromatic system.

-

Mechanism: The reaction is initiated by an electrophilic attack on the electron-rich double bonds of the naphthalene core.[13][14] Agents like ozone or hydroxyl radicals (generated via Fenton's reagent) attack these bonds, leading to 1,3-dipolar cycloaddition.[13][15] This initial attack destabilizes the aromatic system, triggering ring-opening.

-

Degradation Products: The subsequent cascade of reactions results in the formation of highly oxidized, short-chain organic acids such as oxalic acid and glyoxal.[14][16] Ultimately, the process can lead to complete mineralization, with the sulfonic acid group being released as sulfate ions (SO₄²⁻).[13][15] Studies using Fenton oxidation have demonstrated the thorough degradation of 2-NSA in aqueous solutions.[17]

The presence of the electron-withdrawing sulfonic acid group deactivates the aromatic ring, making it more resistant to oxidative attack compared to unsubstituted naphthalene.[14][16]

Hydrolytic and Photolytic Degradation

-

Hydrolysis: Aryl sulfonic acids are generally resistant to hydrolysis under neutral conditions. However, desulfonation can be induced by heating in the presence of aqueous acid.[11] Studies have shown that the stability of naphthalenesulfonates in aqueous matrices is enhanced at acidic pH (e.g., pH 2.5-3) compared to neutral or basic conditions.[8] The hydrate form contains water molecules within its crystal structure, but these are not typically reactive enough to cause hydrolysis without additional energy input (e.g., heat).

-

Photodegradation: While specific photostability data for naphthalene-2-sulfonic acid is limited, aromatic compounds are generally susceptible to degradation upon exposure to UV light. The International Council for Harmonisation (ICH) guideline Q1B outlines standard conditions for photostability testing, which involve exposure to a combination of UV and visible light.[18] The fact that certain organotin complexes of naphthalenesulfonic acids are investigated as photostabilizers for polymers suggests that the core molecular structure can interact with and be affected by UV radiation.[19]

Biodegradation

In environmental contexts, microbial degradation is a relevant pathway. Certain bacterial consortia, including those from the Pseudomonas genus, are capable of degrading naphthalene-2-sulfonic acid.[14][20] The metabolic process often begins with the dihydroxylation of the aromatic ring, followed by the spontaneous elimination of the sulfite group to yield 1,2-dihydroxynaphthalene, which then enters classical naphthalene degradation pathways.[21]

Caption: Primary degradation pathways of Naphthalene-2-sulfonic acid.

Section 3: A Practical Guide to Forced Degradation Studies

Forced degradation (or stress testing) is fundamental to developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the API, which is sufficient to produce and identify potential degradants without destroying the molecule entirely.[18] The following protocols are designed as a robust starting point for a comprehensive study.

Experimental Rationale and Self-Validation

Each stress condition must be run alongside a control sample (API in the same solvent system, stored at ambient temperature) and a vehicle control (solvent system subjected to the stress condition without the API). This self-validating design ensures that observed peaks in the chromatogram are a direct result of the API degrading under the specific stress and not artifacts from the solvent, container, or the stress condition itself.

Caption: General workflow for a forced degradation study.

Protocol: Acid and Base Hydrolysis

Rationale: To assess susceptibility to pH-mediated degradation, particularly desulfonation under acidic conditions. Standard concentrations of 0.1 M acid and base are used initially, with temperature elevation to accelerate slow reactions.[18][22]

Methodology:

-

Preparation: Prepare a 1 mg/mL solution of naphthalene-2-sulfonic acid hydrate in a suitable solvent (e.g., 50:50 water:acetonitrile).

-

Acid Stress: To 5 mL of the solution, add 5 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Base Stress: To 5 mL of the solution, add 5 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

-

Incubation: Store the acid, base, and a control (API solution with 5 mL of water) vials at 60°C.

-

Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).

-

Quenching: Immediately neutralize the acid sample with an equivalent amount of 0.1 M NaOH and the base sample with 0.1 M HCl before analysis.

-

Analysis: Analyze by HPLC.

Protocol: Oxidative Degradation

Rationale: To evaluate the molecule's vulnerability to oxidation. Hydrogen peroxide (H₂O₂) is the most common oxidizing agent used for this purpose.[22] A starting concentration of 3% is typical.

Methodology:

-

Preparation: Use the same 1 mg/mL stock solution.

-

Oxidative Stress: To 5 mL of the solution, add 5 mL of 6% H₂O₂ to achieve a final concentration of 3%.

-

Incubation: Store the vial at room temperature, protected from light. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).

-

Sampling & Analysis: Withdraw aliquots at time points and analyze directly by HPLC. No quenching step is typically required, but samples should be analyzed promptly.

Protocol: Thermal Degradation

Rationale: To assess the stability of the solid material and the solution to heat, targeting pathways like desulfonation.

Methodology:

-

Solid State: Place a small amount of the solid naphthalene-2-sulfonic acid hydrate in a vial and heat in an oven at a temperature below its melting point (e.g., 70°C) for an extended period (e.g., 48 hours). Dissolve the stressed solid in the solvent just before analysis.

-

Solution State: Heat a vial of the 1 mg/mL stock solution at 70°C, alongside a control sample at room temperature.

-

Sampling & Analysis: Sample the solution at various time points and analyze by HPLC.

Protocol: Photodegradation

Rationale: To determine if light exposure results in degradation, as mandated by ICH Q1B.[18]

Methodology:

-

Preparation: Prepare the 1 mg/mL stock solution.

-

Exposure: Place the solution in a photochemically transparent container (e.g., quartz). Place a control sample in an identical container wrapped in aluminum foil to exclude light.

-

Irradiation: Expose both samples in a photostability chamber to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: Analyze the light-exposed and dark control samples by HPLC.

Section 4: Analytical Methodologies

A robust, stability-indicating analytical method is required to separate the parent compound from all potential degradation products.

-

Primary Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for analyzing naphthalenesulfonic acids.[6][23] A diode-array detector (DAD) is highly recommended as it provides spectral data, which is invaluable for peak purity assessment and for identifying degradants.

-

Typical HPLC Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic solvent (e.g., acetonitrile or methanol) is typical.

-

Detection: UV detection is effective, with a wavelength around 270 nm often providing good sensitivity for the naphthalene chromophore.[24]

-

-

Identification: For structural elucidation of unknown degradation products, HPLC coupled with Mass Spectrometry (LC-MS) is the definitive technique. It provides molecular weight and fragmentation data essential for identification.

Conclusion

Naphthalene-2-sulfonic acid hydrate is a robust molecule under standard conditions, but it is susceptible to degradation under thermal, oxidative, and hydrolytic stress. The primary degradation pathways involve desulfonation to naphthalene and oxidative cleavage of the aromatic ring system. A thorough understanding of these pathways, investigated through systematic forced degradation studies, is essential for professionals in drug development and chemical manufacturing. The protocols and insights provided in this guide serve as a comprehensive framework for ensuring the stability, quality, and safety of products derived from this vital chemical intermediate.

References

-

The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. (2021). UiT Open Research Data. [Link]

-

de la Osa, A. R., et al. (2011). Degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase. Physical Chemistry Chemical Physics, 13(32), 14595-14603. [Link]

-

Dashkevich, Y. G., Mountain, B., & Winick, J. (2014). Temperature Stability of Naphthalene Sulfonic and Naphthalene Disulfonic Acids at Geothermal Conditions. Semantic Scholar. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Naphthalene-2-sulfonic acid monohydrate, 95+%. [Link]

-

de la Osa, A. R., et al. (2011). Degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase. RSC Publishing. [Link]

-

Mohapatra, S., & Phale, P. S. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 641893. [Link]

-

El-Hiti, G. A., et al. (2021). Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride). Polymers, 13(12), 1968. [Link]

-

Klick, S., et al. (2005). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

-

de la Osa, A. R., et al. (2011). Degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase. RSC Publishing. [Link]

-

Davis, C. E., & Jones, B. (1924). Analysis of Naphthalenesulfonic Acids and Naphthalene. Industrial & Engineering Chemistry, 16(10), 1047-1047. [Link]

-

Rivera-Utrilla, J., et al. (2011). Degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase. ResearchGate. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 2-Naphthalenesulfonic acid and 1,5-Naphthalenedisulfonic acid on BIST A Column. [Link]

-

Wang, Y., et al. (2015). Degradation of 2-naphthalenesulfonic acid by Fenton oxidation. Journal of Chemical and Pharmaceutical Research, 7(3), 1545-1550. [Link]

-

Sajkowski, L., et al. (2017). The stability of polyaromatic naphthalene sulfonates in hydrothermal solutions to 330 °C at equilibrium saturated vapour pressure. ResearchGate. [Link]

-

de la Osa, A. R., et al. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. Critical Reviews in Analytical Chemistry, 47(2), 133-147. [Link]

-

Don, T. A., et al. (1995). [2-Naphthalene-sulphonic acid degrading microorganisms]. Revista Argentina de Microbiologia, 27(1), 1-8. [Link]

-

Wikipedia. (n.d.). Naphthalene-2-sulfonic acid. [Link]

-

Mohapatra, S., & Phale, P. S. (2021). Metabolic pathway for the degradation of naphthalene sulfonates... ResearchGate. [Link]

-

PrepChem.com. (2019). Preparation of 2-naphthalenesulfonic acid. [Link]

- CN106748464A - Method of synthesizing, purifying and refining 2,6-naphthalene disulfonic acid.

-

Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 2-Naphthalenesulfonic acid, sodium salt. [Link]

- EP0047450A1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids.

-

Fisher Scientific. (2010). SAFETY DATA SHEET - Naphthalene-2-sulfonic acid sodium salt. [Link]

-

Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

de la Osa, A. R., et al. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. ResearchGate. [Link]

-

Zhu, X., et al. (2013). Degradation pathway of the naphthalene azo dye intermediate 1-diazo-2-naphthol-4-sulfonic acid using Fenton's reagent. ResearchGate. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Naphthalenesulfonic acid. [Link]

-

Seward, T. M., et al. (2017). The Stability of Polyaromatic Naphthalene Sulfonates in Hydrothermal Solutions to 330°C at Equilibrium Saturated Vapour Pressure. ResearchGate. [Link]

-

Singh, S., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

-

Anjali. (2023). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Cao, G., et al. (2005). Mechanochemical degradation of aromatic sulfonic acids. PubMed. [Link]

-

Um, I. H., et al. (2019). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. ResearchGate. [Link]

-

Nama Group. (2023). Naphthalene-2-Sulfonic Acid Hydrate. [Link]

-

Jana, T., et al. (2010). Thermal and hydrolytic stability of sulfonated polyimide membranes with varying chemical structure. ResearchGate. [Link]

-

Devi, S., et al. (2017). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 82(15), 7859-7866. [Link]

-

Postigo, C., & Barceló, D. (2007). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. Journal of Chromatography A, 1147(1), 26-34. [Link]

-

Wikipedia. (n.d.). Sulfonic acid. [Link]

Sources

- 1. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]

- 2. nama-group.com [nama-group.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Item - The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]

- 10. [PDF] Temperature Stability of Naphthalene Sulfonic and Naphthalene Disulfonic Acids at Geothermal Conditions | Semantic Scholar [semanticscholar.org]

- 11. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. jocpr.com [jocpr.com]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. mdpi.com [mdpi.com]

- 20. [2-Naphthalene-sulphonic acid degrading microorganisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 23. helixchrom.com [helixchrom.com]

- 24. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]

Mechanism of electrophilic aromatic substitution in naphthalene sulfonation

An In-depth Technical Guide to the Mechanism of Electrophilic Aromatic Substitution in Naphthalene Sulfonation

Introduction

The sulfonation of naphthalene stands as a cornerstone reaction in organic chemistry, exemplifying the principles of electrophilic aromatic substitution. Its industrial relevance is significant, as naphthalenesulfonic acids are pivotal intermediates in the synthesis of dyes, surfactants, and pharmaceuticals.[1][2] Beyond its practical applications, this reaction offers a classic and clear illustration of the competition between kinetic and thermodynamic control, making it a subject of deep academic and research interest. This guide provides a comprehensive exploration of the underlying mechanisms, the factors governing product distribution, and the practical methodologies for controlling the reaction's outcome.

Part 1: The Core Mechanism of Electrophilic Aromatic Substitution

The sulfonation of naphthalene proceeds through a well-established electrophilic aromatic substitution pathway. This multi-step process involves the generation of a potent electrophile that subsequently attacks the electron-rich naphthalene ring system.

Generation of the Electrophile (SO₃)

In the presence of concentrated sulfuric acid (H₂SO₄), sulfur trioxide (SO₃) is the active electrophile. It can be generated through the self-protonation of sulfuric acid, followed by the loss of a water molecule, or it can be directly used in the form of fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄.[3][4] The electrophile can also be represented as the protonated form, HSO₃⁺.[4][5]

Electrophilic Attack and Formation of the Sigma Complex (Arenium Ion)

The π-electron system of the naphthalene ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or a sigma complex.[5]

Regioselectivity of the Attack: Alpha (α) vs. Beta (β) Position

Naphthalene has two distinct positions for substitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). The initial site of electrophilic attack is predominantly the α-position. This preference is rooted in the relative stabilities of the corresponding arenium ion intermediates.[6]

The arenium ion formed from the attack at the α-position is more stable because it has a greater number of resonance structures that preserve the aromaticity of the second, unfused benzene ring.[6] This leads to a more delocalized positive charge and a lower energy intermediate. In contrast, the intermediate from β-attack has fewer such resonance contributors.

Caption: Arenium ion resonance for α and β attack.

Deprotonation and Restoration of Aromaticity

In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the sulfonic acid group.[5] This restores the aromatic π-system, yielding the final naphthalenesulfonic acid product.

Part 2: Kinetic vs. Thermodynamic Control: A Deeper Dive

A defining feature of naphthalene sulfonation is its reversibility, which allows for the selective formation of different isomers based on the reaction temperature.[6] This phenomenon is a textbook example of kinetic versus thermodynamic control.[7][8]

The Reversibility of Sulfonation

Unlike many other electrophilic aromatic substitutions, sulfonation is an equilibrium process.[3][6] The sulfonic acid group can be removed by heating the sulfonated product in the presence of aqueous acid, a process known as desulfonation.[6][9] This reversibility is the key to understanding the temperature-dependent product distribution.

The Kinetic Product: Naphthalene-1-sulfonic acid

At lower temperatures, typically around 80°C, the major product is naphthalene-1-sulfonic acid.[7][10] This is the kinetic product because it is formed faster. The rate of formation is higher due to the lower activation energy of the transition state leading to the more stable α-arenium ion intermediate.[6][11]

The Thermodynamic Product: Naphthalene-2-sulfonic acid

When the reaction is conducted at higher temperatures, around 160°C, the major product is naphthalene-2-sulfonic acid.[7][10] This is the thermodynamic product because it is the more stable of the two isomers.[6][12] The greater stability of the 2-isomer arises from the absence of the significant steric hindrance that exists between the bulky sulfonic acid group at the 1-position and the hydrogen atom at the 8-position in the 1-isomer.[6][7][10]

Caption: Energy profile of kinetic vs. thermodynamic control.

Mechanism of Isomerization

At elevated temperatures, the initially formed naphthalene-1-sulfonic acid is in equilibrium with the starting materials.[13] Through a process of desulfonation back to naphthalene and subsequent re-sulfonation, the reaction mixture eventually equilibrates to favor the formation of the more stable naphthalene-2-sulfonic acid.[6]

Part 3: Experimental Protocols and Data Analysis

The selective synthesis of either naphthalenesulfonic acid isomer is achieved by carefully controlling the reaction conditions, primarily the temperature.

Table of Reaction Conditions and Product Distribution

| Temperature | Major Product | Product Type | Approximate Yield |

| ~80°C | Naphthalene-1-sulfonic acid | Kinetic | >90%[10][14] |

| ~160°C | Naphthalene-2-sulfonic acid | Thermodynamic | >80%[7][10][14] |

Detailed Step-by-Step Methodologies

Protocol for the Synthesis of Naphthalene-1-sulfonic acid (Kinetic Control) [2][10]

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a thermometer, place the desired amount of naphthalene.

-

Reagent Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid while vigorously stirring, ensuring the internal temperature is maintained at or below 80°C.

-

Reaction: Stir the mixture at 80°C for approximately 1-2 hours.

-

Work-up: Carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Isolation: Collect the precipitated naphthalene-1-sulfonic acid by filtration, wash with cold water, and dry.

Protocol for the Synthesis of Naphthalene-2-sulfonic acid (Thermodynamic Control) [10][15]

-

Reaction Setup: In a flask equipped with a mechanical stirrer, thermometer, and reflux condenser, place the desired amount of naphthalene.

-

Reagent Addition: Carefully add concentrated sulfuric acid to the naphthalene.

-

Reaction: Heat the mixture to 160°C and maintain this temperature with constant stirring for 2-3 hours to allow for equilibration.

-

Work-up: Allow the reaction mixture to cool to approximately 100°C and then carefully pour it over crushed ice.

-

Isolation: The product can be isolated by filtration. Often, it is converted to its sodium salt by neutralization to improve crystallization and handling.[16][17]

Workflow for Product Analysis

The quantification of the isomeric ratio is crucial for assessing the success of the selective synthesis. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.[1][18][19]

Caption: General workflow for product work-up and analysis.

Conclusion

The sulfonation of naphthalene is a powerful demonstration of fundamental principles in organic chemistry. The interplay between the stability of reaction intermediates and the final products dictates the outcome, allowing for selective synthesis through the manipulation of reaction temperature. A thorough understanding of the electrophilic aromatic substitution mechanism, the concept of kinetic and thermodynamic control, and the reversible nature of the sulfonation reaction is essential for researchers and professionals in drug development and chemical synthesis. This knowledge enables the rational design of synthetic routes and the efficient production of specific naphthalenesulfonic acid isomers, which are valuable precursors in numerous industrial applications.

References

- The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions.

- Filo. (2025, April 25). Mechanism between naphthalene and I sulphuric acid.

- Zurrer, D., Cook, A. M., & Leisinger, T. (1987). Microbial desulfonation of substituted naphthalenesulfonic acids and benzenesulfonic acids. Applied and Environmental Microbiology, 53(7), 1459–1463.

- YouTube. (2020, August 8). 131. Polycyclic Electrophilic Aromatic Substitution Naphthalene.

- Quora. (2021, June 11). Why does the sulphonation of naphthalene yield different products at low and high temperatures?.

- Chemistry Stack Exchange. (2015, May 19). Thermodynamic vs Kinetic Sulphonation of Naphthalene.

- Field, L. D., Sternhell, S., & Wilton, H. V. (n.d.). Electrophilic Substitution in Naphthalene: Kinetic vs Thermodynamic Control. Journal of Chemical Education.

- Ghafari, M., & Zarei, A. R. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. Critical Reviews in Analytical Chemistry, 47(2), 115–125.

- Filo. (2025, June 19). For the reaction below, identify the thermodynamic product. Give your reason(s)..

- Sciencemadness.org. (2009, January 4). The synthesis of 1 and 2-naphthols from Napththalene.

- Unknown author. (n.d.). Effect of reaction conditions on naphthalene sulfonation.

- BenchChem. (2025). Technical Support Center: Managing Reaction Temperature for Selective Sulfonation.

- ResearchGate. (2025, August 5). Developments in Methods of Analysis for Naphthalene Sulfonates.

- Google Patents. (n.d.). CN102464597B - Method for sulfonating naphthalene.

- Wikipedia. (n.d.). Naphthalene-1-sulfonic acid.

- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

- GLAD. (n.d.). naphthalene sulfonic acid production.

- Google Patents. (n.d.). US4324742A - Process for separation of naphthalenedisulfonic acids.

- Google Patents. (n.d.). EP0047450A1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids.

- ChemicalBook. (n.d.). Naphthalene-2-sulfonic acid synthesis.

- YouTube. (2025, October 1). Sulphonation of Naphthalene| Organic Chemistry| Chemiit Vishal Singh.

Sources

- 1. shokubai.org [shokubai.org]

- 2. globallcadataaccess.org [globallcadataaccess.org]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Mechanism between naphthalene and I sulphuric acid | Filo [askfilo.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Naphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. quora.com [quora.com]

- 13. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]

- 14. For the reaction below, identify the thermodynamic product. Give your rea.. [askfilo.com]

- 15. Naphthalene-2-sulfonic acid synthesis - chemicalbook [chemicalbook.com]